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Introduction

Methyl 3-methylenecyclobutanecarboxylate (CAS No. 15963-40-3) is a valuable synthetic
intermediate in organic chemistry, particularly in the construction of complex molecular
architectures. Its strained four-membered ring and reactive exocyclic double bond make it a
versatile building block for various chemical transformations.[1][2] Accurate and thorough
spectroscopic characterization is paramount for confirming the identity and purity of this
compound, ensuring the reliability and reproducibility of subsequent reactions. This guide
presents a detailed examination of its spectroscopic signature.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure
of Methyl 3-methylenecyclobutanecarboxylate. The molecule consists of a cyclobutane ring,
a methyl ester group, and an exocyclic methylene group. This unique combination of functional
groups gives rise to a distinct set of signals in various spectroscopic analyses.

Caption: Molecular structure of Methyl 3-methylenecyclobutanecarboxylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Methyl 3-methylenecyclobutanecarboxylate, both *H and 3C NMR provide
critical information for structural confirmation.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments. While a complete, officially published spectrum is not readily
available in a single public database, data from various sources, including patent literature,
allows for a confident assignment of the expected proton signals.[3][4]

Table 1: Predicted *H NMR Data for Methyl 3-methylenecyclobutanecarboxylate

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.80 m 2H =CHz2 (vinylic protons)
~3.70 S 3H -OCHs (methyl ester)
~3.13 m 1H -CH- (methine proton)
205 " aH -CHz- (ring methylene

protons)

Interpretation and Rationale:

« Vinylic Protons (=CH3): The two protons of the exocyclic methylene group are expected to
appear as a multiplet around 4.80 ppm. Their chemical shift is in the characteristic range for
vinylic protons, and they will likely show geminal and allylic coupling to the adjacent ring
protons.

o Methyl Ester Protons (-OCHs): The three protons of the methyl ester group will appear as a
sharp singlet at approximately 3.70 ppm due to the absence of adjacent protons.

» Methine Proton (-CH-): The single proton attached to the carbon bearing the ester group is
expected to be a multiplet around 3.13 ppm, coupled to the adjacent methylene protons of
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the ring.

e Ring Methylene Protons (-CH2-): The four protons on the two methylene groups of the
cyclobutane ring are diastereotopic and will appear as a complex multiplet around 2.95 ppm.
Their chemical shifts are influenced by the ring strain and the neighboring substituents.

3C NMR Spectroscopy

The 3C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted 13C NMR Data for Methyl 3-methylenecyclobutanecarboxylate

Chemical Shift (8) ppm Assighment

~174 C=0 (ester carbonyl)

~145 =C< (quaternary olefinic carbon)
~108 =CHg2 (vinylic carbon)

~52 -OCHs (methyl ester)

~40 -CH- (methine carbon)

~35 -CHz- (ring methylene carbons)

Interpretation and Rationale:

e Carbonyl Carbon (C=0): The carbon of the ester carbonyl group is the most deshielded and
will appear at the lowest field, typically around 174 ppm.

» Olefinic Carbons (=C< and =CHz): The two sp2 hybridized carbons of the double bond will be
in the vinylic region. The quaternary carbon is expected around 145 ppm, while the
methylene carbon will be further upfield at approximately 108 ppm.

e Methyl Ester Carbon (-OCH?s): The carbon of the methyl group of the ester will be found
around 52 ppm.

e Methine Carbon (-CH-): The sp? hybridized carbon attached to the ester group will resonate
at about 40 ppm.
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e Ring Methylene Carbons (-CH2-): The two equivalent methylene carbons of the cyclobutane
ring are expected to have a chemical shift of around 35 ppm.

Experimental Protocol: NMR Data Acquisition

‘Sample Preparation Instrument Setup.

Click to download full resolution via product page
Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
vibrations of their bonds.

Table 3: Characteristic IR Absorption Bands for Methyl 3-methylenecyclobutanecarboxylate
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Wavenumber . . . .
Intensity Bond Vibration Functional Group
(cm™)
~3080 Medium =C-H stretch Alkene
~2950 Medium C-H stretch Alkane
~1735 Strong C=0 stretch Ester
~1650 Medium C=C stretch Alkene
~1170 Strong C-O stretch Ester
=C-H bend (out-of- Alkene (1,1-
~890 Strong ] ]
plane) disubstituted)

Interpretation and Rationale:

o =C-H Stretch: The peak around 3080 cm~1 is characteristic of the C-H stretching vibration of
the sp? hybridized carbons of the methylene group.

e C-H Stretch: The absorption at approximately 2950 cm~1* corresponds to the C-H stretching
of the sp3 hybridized carbons in the cyclobutane ring and the methyl group.

e C=0 Stretch: A strong, sharp absorption band around 1735 cm~1 is a definitive indicator of
the carbonyl group in the ester functionality.

e C=C Stretch: The stretching vibration of the carbon-carbon double bond of the exocyclic
methylene group is expected to appear around 1650 cm™1,

e C-O Stretch: The strong band at approximately 1170 cm~t is due to the C-O stretching
vibration of the ester group.

e =C-H Bend: A strong band around 890 cm~1! is characteristic of the out-of-plane bending of
the =C-H bonds in a 1,1-disubstituted alkene, which is a key feature for identifying the
exocyclic methylene group.

Experimental Protocol: IR Data Acquisition
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Sample Preparation Data Acquisition

sin
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Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for Methyl 3-methylenecyclobutanecarboxylate

miz Interpretation
126 [M]*, Molecular ion
95 [M - OCHs]*

67 [M - COOCHs]*

Interpretation and Rationale:

e Molecular lon ([M]*): The molecular ion peak is expected at an m/z value of 126,
corresponding to the molecular weight of the compound (C7H10032).

e [M - OCHs]* Fragment: Loss of the methoxy radical (-OCHs) from the ester group would
result in a fragment with an m/z of 95.

e [M - COOCHSs]* Fragment: Cleavage of the entire methyl carboxylate group would lead to a

fragment with an m/z of 67.
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Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction Tonization and Analysis Detection and Processing

[ )—»[ )—»(Eleclmn Tonization (EL, 70 eVHMass Analyzer (e.g., QuadrupoleH )—»[ ]
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Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating
framework for the identification and characterization of Methyl 3-
methylenecyclobutanecarboxylate. The combination of *H NMR, 13C NMR, IR, and MS
techniques allows for an unambiguous confirmation of its unique molecular structure. The
detailed protocols and interpretations are designed to assist researchers in obtaining and
analyzing high-quality data, thereby ensuring the integrity of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of Methyl 3-methylenecyclobutanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b107114#spectroscopic-data-of-methyl-3-
methylenecyclobutanecarboxylate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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